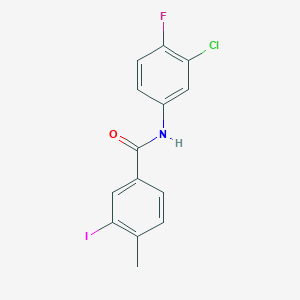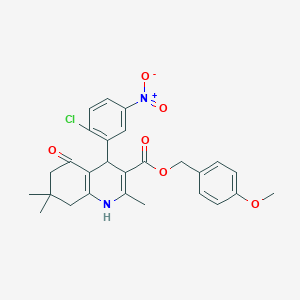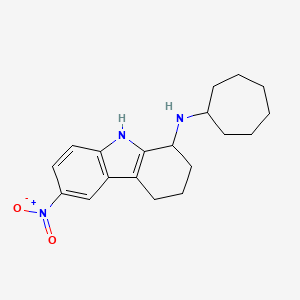![molecular formula C18H15FN2O3S B5121610 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, also known as F-PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide works by inhibiting the activity of Aurora kinase A, a protein that plays a critical role in cell division and proliferation. By inhibiting Aurora kinase A, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have minimal toxicity in animal studies, making it a promising candidate for further development as a cancer treatment. However, further studies are needed to determine the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is its specificity for Aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and proliferation. However, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, including:
1. Further studies on the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
2. Development of more stable and soluble forms of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide for use in lab experiments.
3. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for inflammatory diseases.
4. Exploration of the use of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide in combination with other cancer treatments to enhance their effectiveness.
5. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for other types of cancer.
In conclusion, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide involves the reaction of 2-phenoxy-3-pyridinylmethylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a white solid.
Applications De Recherche Scientifique
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-fluoro-N-[(2-phenoxypyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-16-10-4-5-11-17(16)25(22,23)21-13-14-7-6-12-20-18(14)24-15-8-2-1-3-9-15/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHRQVZVJYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)


![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)
